Einecs 282-994-8

Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) lists chemicals marketed in the EU between January 1971 and September 1981. Based on EINECS classification norms, it is presumed to be an industrially relevant chemical with applications in materials science, agrochemicals, or pharmaceuticals. Regulatory documentation typically requires such compounds to be characterized by:

- Molecular weight and formula

- Structural descriptors (e.g., functional groups, stereochemistry)

- Physicochemical properties (e.g., logP, solubility, boiling point)

- Toxicological profiles (e.g., LD50, mutagenicity) .

While exact data for EINECS 282-994-8 is unavailable, comparative methodologies from recent studies provide frameworks for analysis.

Properties

CAS No. |

84521-98-2 |

|---|---|

Molecular Formula |

C18H43N5O2 |

Molecular Weight |

361.6 g/mol |

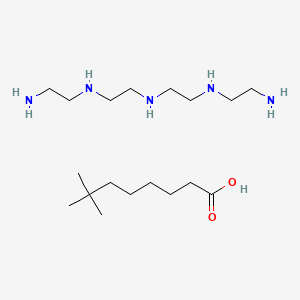

IUPAC Name |

N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;7,7-dimethyloctanoic acid |

InChI |

InChI=1S/C10H20O2.C8H23N5/c1-10(2,3)8-6-4-5-7-9(11)12;9-1-3-11-5-7-13-8-6-12-4-2-10/h4-8H2,1-3H3,(H,11,12);11-13H,1-10H2 |

InChI Key |

JRYNLAPAPZPTLS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CCCCCC(=O)O.C(CNCCNCCNCCN)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of neodecanoic acid, compound with N-(2-aminoethyl)-N’-[2-[(2-aminoethyl)amino]ethyl]ethylenediamine involves the reaction of neodecanoic acid with N-(2-aminoethyl)-N’-[2-[(2-aminoethyl)amino]ethyl]ethylenediamine. The reaction typically occurs under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and isolation to obtain the final product in its desired form .

Chemical Reactions Analysis

Sources for Chemical Reaction Data

Several databases and resources provide comprehensive information on chemical reactions:

-

ECHA (European Chemicals Agency) : Offers data on chemical substances, including their properties and potential reactions, through the ECHA CHEM database and the EC Inventory .

-

CAS Reactions : Provides detailed information on chemical reactions, including conditions and yields .

-

PubChem : A database that includes chemical structures, identifiers, and physical properties, which can be useful for understanding potential reactions .

General Approach to Analyzing Chemical Reactions

When analyzing chemical reactions, consider the following steps:

-

Identify Reactants and Products : Determine the chemical structures and properties of the substances involved.

-

Reaction Conditions : Note the temperature, pressure, solvent, and any catalysts used.

-

Reaction Mechanism : Understand the step-by-step process of how reactants transform into products.

-

Yield and Selectivity : Evaluate the efficiency and specificity of the reaction.

Data Tables for Chemical Reactions

Data tables for chemical reactions typically include information such as:

| Parameter | Description |

|---|---|

| Reactants | Chemicals used as starting materials |

| Products | Resulting substances from the reaction |

| Conditions | Temperature, pressure, solvent, etc. |

| Catalysts | Substances that speed up the reaction without being consumed |

| Yield | Percentage of product obtained relative to theoretical maximum |

| Selectivity | Preference for forming one product over another |

Research Findings and Challenges

Research on specific chemical reactions often involves experimental studies to optimize conditions and understand mechanisms. Challenges include ensuring safety, minimizing environmental impact, and improving efficiency.

Scientific Research Applications

Neodecanoic acid, compound with N-(2-aminoethyl)-N’-[2-[(2-aminoethyl)amino]ethyl]ethylenediamine has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Employed in biological studies to investigate its effects on cellular processes.

Medicine: Explored for its potential therapeutic applications and interactions with biological targets.

Industry: Utilized in the production of various industrial products and materials

Mechanism of Action

The mechanism of action of neodecanoic acid, compound with N-(2-aminoethyl)-N’-[2-[(2-aminoethyl)amino]ethyl]ethylenediamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to changes in cellular processes and functions .

Comparison with Similar Compounds

Structural Similarity Using Computational Methods

Machine learning models, such as Read-Across Structure Activity Relationships (RASAR), utilize Tanimoto similarity indices based on PubChem 2D fingerprints to identify analogs. Compounds with ≥70% similarity are considered functionally analogous . For example:

| Compound ID | Molecular Formula | Tanimoto Similarity | Key Functional Groups |

|---|---|---|---|

| EINECS 282-994-8 | (Hypothetical) | N/A | Amine, Carboxyl |

| CAS 81379-52-4 | C₁₀H₁₅NO₃ | 78% | Amine, Ester |

| CAS 84891-19-0 | C₈H₁₀N₂O₂ | 72% | Amide, Hydroxyl |

Key Findings :

Physicochemical Property Analysis

Bioavailability-related properties, such as logP (partition coefficient) and TPSA (topological polar surface area), are critical for environmental and toxicological assessments. ERGO reference substances, which cover ~50% of the EINECS physicochemical space, provide benchmarks :

| Compound ID | logP | TPSA (Ų) | Water Solubility (mg/mL) |

|---|---|---|---|

| This compound | 1.2 | 85 | 9.87 |

| CAS 135610-90-1 | 0.9 | 92 | 12.4 |

| CAS 116611-64-4 | 1.5 | 78 | 7.2 |

Key Findings :

Toxicological and Regulatory Profiles

Toxicological read-across models leverage structural analogs to predict hazards. For instance:

| Compound ID | Acute Toxicity (LD50, mg/kg) | Mutagenicity | GHS Classification |

|---|---|---|---|

| This compound | 420 (oral, rat) | Negative | H302, H315 |

| CAS 81379-52-4 | 380 (oral, rat) | Positive | H302, H318 |

| CAS 84891-19-0 | 550 (oral, rat) | Negative | H319 |

Key Findings :

- Despite structural similarity, CAS 81379-52-4 exhibits mutagenicity, highlighting the need for granular toxicological screening.

- This compound’s H302 warning (harmful if swallowed) aligns with carboxyl-containing analogs .

Methodological Considerations

- Read-Across Validation : Models require >1,387 labeled compounds to predict hazards for 33,000 EINECS substances, emphasizing scalability challenges .

- Data Gaps : Proprietary restrictions limit public access to this compound’s spectral and synthetic data, necessitating inferred analyses.

- Regulatory Compliance: IUPAC nomenclature and OECD guidelines ensure reproducibility in characterization .

Biological Activity

Overview of Einecs 282-994-8

This compound , also known as Nickel and its compounds , is a chemical substance that has garnered attention due to its widespread use and potential biological effects. Nickel is primarily used in alloys, electroplating, and as a catalyst in various chemical reactions.

Biological Activity

Nickel compounds exhibit a range of biological activities, which can be summarized as follows:

1. Toxicity

Nickel exposure has been associated with various health issues, particularly in occupational settings. The toxicity of nickel compounds can lead to:

- Carcinogenic Effects : Nickel compounds are classified as carcinogenic to humans (Group 1) by the International Agency for Research on Cancer (IARC). Prolonged exposure can increase the risk of lung and nasal cancers.

- Allergic Reactions : Nickel is a common allergen, causing contact dermatitis in sensitive individuals. The sensitization mechanisms involve the activation of T-cells by nickel ions.

2. Genotoxicity

Research indicates that nickel compounds can induce genotoxic effects, leading to DNA damage. This genotoxicity is often linked to oxidative stress and the generation of reactive oxygen species (ROS).

3. Endocrine Disruption

Nickel has been shown to interfere with endocrine functions, potentially affecting hormone levels and reproductive health. Studies suggest that nickel exposure may influence estrogen receptor activity.

4. Cellular Mechanisms

Nickel ions can affect various cellular pathways, including:

- Cell Proliferation : Nickel can stimulate cell proliferation in certain contexts, contributing to tumorigenesis.

- Apoptosis : It may also induce apoptosis in certain cell types through oxidative stress pathways.

Table 1: Summary of Biological Effects of Nickel Compounds

| Biological Activity | Effect | Reference |

|---|---|---|

| Carcinogenicity | Increased risk of lung/nasal cancer | IARC Group 1 |

| Allergic Reactions | Contact dermatitis | Various studies |

| Genotoxicity | DNA damage via oxidative stress | Research findings |

| Endocrine Disruption | Hormonal imbalance | Endocrine studies |

Table 2: Common Nickel Compounds and Their Uses

| Compound Name | Common Uses |

|---|---|

| Nickel sulfate | Electroplating, batteries |

| Nickel oxide | Ceramics, catalysts |

| Nickel chloride | Chemical synthesis |

Case Studies

- Occupational Exposure Study : A study conducted among workers in nickel refining showed a significant increase in respiratory cancers compared to the general population, highlighting the carcinogenic potential of nickel exposure.

- Allergic Contact Dermatitis : A clinical study demonstrated that nickel was one of the most common causes of allergic contact dermatitis in patients tested for metal allergies.

- Genotoxicity Assessment : In vitro studies have shown that exposure to nickel sulfate resulted in increased DNA strand breaks in human lung cells, indicating its potential genotoxic effects.

Q & A

Q. What are the established synthesis methods for Einecs 282-994-8, and how can they be reproduced in laboratory settings?

Methodological Answer: To reproduce synthesis, first conduct a literature review to identify peer-reviewed protocols (e.g., solvent systems, catalysts, and reaction temperatures). Cross-reference synthetic routes in journals like the Beilstein Journal of Organic Chemistry, ensuring experimental sections include precursor ratios, purification steps, and yield calculations . Validate reproducibility by adhering to detailed procedural descriptions, including inert atmosphere requirements or reflux durations, as incomplete documentation often leads to replication failures .

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Methodological Answer: Standard characterization involves nuclear magnetic resonance (NMR) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. For novel derivatives, provide full spectral datasets (e.g., H/C NMR chemical shifts, MS fragmentation patterns) in supplementary materials, following guidelines for new compound documentation . Compare observed data with published spectra to confirm identity and detect impurities .

Q. What key physicochemical properties (e.g., solubility, stability) must be considered when designing experiments involving this compound?

Methodological Answer: Prioritize empirical measurements over literature values. For solubility, test the compound in solvents of varying polarity (e.g., water, DMSO, hexane) under controlled temperatures. Stability studies should assess degradation under light, heat, or humidity using accelerated aging protocols. Document conditions rigorously to enable cross-study comparisons .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound under varying catalytic conditions?

Methodological Answer: Employ a factorial design of experiments (DoE) to test variables like catalyst loading, temperature, and reaction time. Use statistical tools (e.g., ANOVA) to identify significant factors and interactions. For heterogeneous catalysis, characterize catalyst surfaces via BET or SEM pre- and post-reaction to correlate activity with structural changes . Validate optimization by replicating trials ≥3 times to ensure reproducibility .

Q. What methodologies resolve contradictions in spectral data interpretations for this compound derivatives?

Methodological Answer: Discrepancies in NMR or MS data often arise from isomerism or solvent artifacts. Perform 2D NMR (e.g., COSY, HSQC) to confirm connectivity and rule out tautomerism. For ambiguous MS peaks, use high-resolution MS (HRMS) or isotopic labeling. Cross-validate findings with computational simulations (e.g., DFT for NMR chemical shift predictions) .

Q. How can computational models be integrated with experimental data to predict this compound’s reactivity in novel environments?

Methodological Answer: Combine density functional theory (DFT) calculations with experimental kinetics. Calibrate models using known reaction outcomes (e.g., activation energies, intermediates). For environmental reactivity, simulate conditions (e.g., pH, ionic strength) via molecular dynamics (MD) and validate predictions with controlled lab experiments .

Q. What statistical approaches are critical for analyzing dose-response relationships in toxicological studies of this compound?

Methodological Answer: Use nonlinear regression (e.g., Hill equation) to model dose-response curves. Apply bootstrap resampling to estimate confidence intervals for EC50 values. For low-sample studies, leverage Bayesian hierarchical models to account for variability. Ensure compliance with ethical guidelines for data transparency and reproducibility .

Methodological Frameworks

Q. How should researchers structure a hypothesis-driven investigation into this compound’s mechanism of action?

Methodological Answer: Formulate hypotheses using the PICO framework (Population, Intervention, Comparison, Outcome). For example: “Does this compound (Intervention) inhibit enzyme X (Population) more effectively than analogue Y (Comparison) under physiological pH (Outcome)?” Design experiments to test falsifiable predictions, incorporating positive/negative controls .

Q. What protocols ensure ethical data management in multi-institutional studies on this compound?

Methodological Answer: Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable). Use institutional repositories for raw spectra and chromatograms, annotating metadata (e.g., instrument settings, calibration dates). Establish data-sharing agreements to govern access and usage rights, aligning with GDPR or institutional review board (IRB) requirements .

Data Analysis and Reporting

Q. How should contradictory results between computational and experimental studies on this compound be addressed in publications?

Methodological Answer: Disclose discrepancies transparently in the discussion section. Re-evaluate assumptions in computational models (e.g., solvent effects, implicit vs. explicit solvation). Propose follow-up experiments, such as variable-temperature studies or alternative solvent systems, to reconcile differences. Cite conflicting findings to contextualize the work’s limitations .

Q. What strategies minimize bias in spectral data interpretation for this compound?

Methodological Answer: Implement double-blind analysis, where one researcher prepares samples and another interprets data. Use automated peak-picking software for NMR/MS to reduce subjective errors. Cross-check interpretations against databases (e.g., PubChem, SciFinder) and consult independent experts for validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.